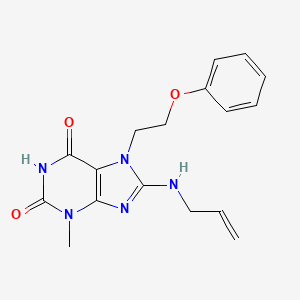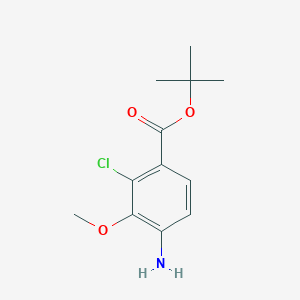
N-(3-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with intriguing structural and functional properties. It belongs to the family of pyrazole derivatives, which are well-known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. This particular compound combines the pyrazole core with methanesulfonamide, potentially enhancing its biological activity and stability.
Synthetic routes and reaction conditions
The synthesis typically begins with the formation of the pyrazole core. This can be achieved through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.
The next step involves introducing the p-tolyl group via an electrophilic aromatic substitution.
The isobutyryl group is then added through a Friedel-Crafts acylation reaction.
Finally, the methanesulfonamide moiety is attached using sulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods
In an industrial setting, the synthesis process is scaled up using batch or continuous flow reactors. Reaction conditions are optimized for yield and purity, with rigorous quality control measures in place.
Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring and the tolyl group, leading to the formation of oxidized derivatives.
Reduction: : Reduction of the carbonyl group within the isobutyryl moiety can yield corresponding alcohols.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, allowing modifications at the phenyl and tolyl rings.
Common reagents and conditions
Oxidation typically requires agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction reactions often utilize hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution reactions can be facilitated by reagents such as halogens, organolithium compounds, or Grignard reagents under controlled temperatures.
Major products formed from these reactions
Oxidized derivatives of the pyrazole ring.
Reduced alcohol forms of the isobutyryl moiety.
Various substituted phenyl and tolyl derivatives.
In Chemistry
Used as a building block for the synthesis of more complex molecules.
Investigated for its reactivity and stability under different chemical conditions.
In Biology
Explored for its potential as an anti-inflammatory and analgesic agent.
Studied for its interactions with various biological targets, including enzymes and receptors.
In Medicine
Potential use in drug development for treating inflammatory diseases and pain.
Evaluated for its pharmacokinetic properties and safety profile.
In Industry
Applied in the development of new materials with specific properties, such as enhanced thermal stability.
Investigated for its use in agricultural chemicals and pesticides.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves multiple molecular targets and pathways. The pyrazole core can interact with cyclooxygenase (COX) enzymes, inhibiting the production of pro-inflammatory prostaglandins. The methanesulfonamide group may enhance the compound's binding affinity and selectivity for specific receptors or enzymes, potentially increasing its efficacy. Additionally, the isobutyryl and tolyl groups contribute to the compound's overall hydrophobicity, influencing its absorption and distribution within the body.
Comparison with other pyrazole derivatives
Other pyrazole derivatives, such as celecoxib, also inhibit COX enzymes but may differ in selectivity and potency.
Compounds like phenylbutazone and metamizole share anti-inflammatory properties but vary in their side effect profiles and specific indications.
List of similar compounds
Celecoxib
Phenylbutazone
Metamizole
Rofecoxib
Valdecoxib
Hope this helps!
Propiedades
IUPAC Name |
N-[3-[3-(4-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-14(2)21(25)24-20(16-10-8-15(3)9-11-16)13-19(22-24)17-6-5-7-18(12-17)23-28(4,26)27/h5-12,14,20,23H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSBYNUJVMPMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C(C)C)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2931890.png)
![5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole](/img/structure/B2931891.png)
![3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2931894.png)
![N-(5-chloro-2-methylphenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide](/img/structure/B2931897.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2931898.png)

acetate](/img/structure/B2931901.png)
![N-(3,4-dimethoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2931902.png)

![1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one](/img/structure/B2931906.png)
![N-[(4-CHLOROPHENYL)METHYL]-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE](/img/structure/B2931907.png)

